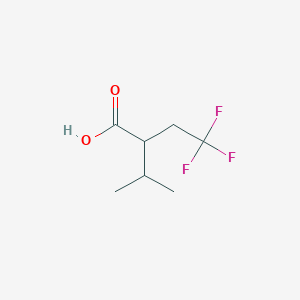

4,4,4-Trifluoro-2-isopropylbutanoic acid

描述

属性

分子式 |

C7H11F3O2 |

|---|---|

分子量 |

184.16 g/mol |

IUPAC 名称 |

4,4,4-trifluoro-2-propan-2-ylbutanoic acid |

InChI |

InChI=1S/C7H11F3O2/c1-4(2)5(6(11)12)3-7(8,9)10/h4-5H,3H2,1-2H3,(H,11,12) |

InChI 键 |

WSKFGRQAGYCLRF-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CC(F)(F)F)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between 4,4,4-trifluoro-2-isopropylbutanoic acid and related fluorinated carboxylic acids:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1028299-19-5 | C₇H₉F₃O₂ | 182.14 | -CF₃ (C4), -CH(CH₃)₂ (C2) |

| 4,4,4-Trifluoro-3-hydroxybutanoic acid | Not specified | C₄H₅F₃O₃ | 158.08 | -CF₃ (C4), -OH (C3) |

| 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | C₇H₂F₄O₂ | 194.08 | Four -F substituents on aromatic ring |

| 4,4,4-Trifluoro-2,2-dimethylbutanoic acid | 939399-07-2 | C₆H₉F₃O₂ | 170.13 | -CF₃ (C4), two -CH₃ groups (C2) |

Key Observations :

Physical and Chemical Properties

Melting Points and Solubility:

- Tetrafluoroisophthalic acid (CAS 1551-39-9): High melting point (212–214°C) due to aromaticity and dual -COOH groups.

- This compound: Expected to have moderate solubility in organic solvents (e.g., ethanol, chloroform) due to hydrophobic isopropyl and -CF₃ groups.

Reactivity:

- The isopropyl group in the target compound may reduce nucleophilic substitution rates at C2 compared to less bulky analogs like 4,4,4-trifluoro-2,2-dimethylbutanoic acid.

- 4,4,4-Trifluoro-3-hydroxybutanoic acid undergoes enzymatic resolution (e.g., lipase-catalyzed esterification), a method applicable to chiral derivatives of the target compound.

准备方法

Trifluoromethylation of Acrylate Derivatives Followed by Functional Group Manipulation

One efficient method involves the trifluoromethylation of acrylate esters under nitrogen atmosphere using trifluoromethylation reagents and iodide catalysts, followed by further transformations to introduce the isopropyl group and carboxylic acid functionality.

Step 1: Dissolution of acrylate ester and trifluoromethylation reagent in an organic solvent under nitrogen protection. Iodide is added, and the mixture is refluxed for 1-3 hours. The molar ratio of acrylate: trifluoromethylation reagent: iodide is maintained at 1:2:2. This yields 4,4,4-trifluoro-2-iodobutyrate after work-up and purification.

Step 2: The 4,4,4-trifluoro-2-iodobutyrate is reacted with a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane at room temperature for 10-30 minutes. This step facilitates elimination or substitution reactions to yield 4,4,4-trifluoro-2-butenoic acid ester derivatives.

Step 3: Further functionalization can introduce the isopropyl group at the 2-position through nucleophilic substitution or organometallic addition reactions, followed by hydrolysis to the corresponding acid.

The reaction solvents are easily recoverable and recyclable, improving environmental and economic aspects.

High purity of the final product is achievable through column chromatography.

The process is conducted under mild conditions with nitrogen protection to prevent side reactions.

Reference: CN102911054A patent details this method for related trifluorinated butenoic acid esters, which can be adapted for the isopropyl-substituted compound by modifying the acrylate starting material or subsequent alkylation steps.

Grignard Reaction Route via 3-Halogen-1,1,1-Trifluoropropane

Another robust synthetic route involves the preparation of 4,4,4-trifluorobutanol intermediates via Grignard reagents, which can be oxidized or further transformed into the target acid.

Step 1: Formation of 1,1,1-trifluoropropyl magnesium halide Grignard reagent by reacting 3-halogen-1,1,1-trifluoropropane with magnesium metal in an ether solvent.

Step 2: Nucleophilic addition of the Grignard reagent to dimethylformamide (DMF) under nitrogen atmosphere at low temperature (-20 to -15 °C) to form 4,4,4-trifluorobutanal. The aldehyde is purified by sodium bisulfite addition to remove impurities.

Step 3: Reduction of 4,4,4-trifluorobutanal with borohydride reagents in alcoholic solvents to yield 4,4,4-trifluorobutanol.

Step 4: The 4,4,4-trifluorobutanol intermediate can be further oxidized to 4,4,4-trifluorobutanoic acid, and subsequent alkylation or substitution reactions introduce the isopropyl group at the 2-position.

High yields and purity are reported for each step (e.g., 70-85% yield for aldehyde formation).

The use of nitrogen atmosphere and controlled temperature minimizes side reactions.

The method is versatile and allows for scale-up.

Reference: CN109369354B patent describes this Grignard-based synthesis for trifluorobutanol, which is a key intermediate en route to trifluorobutanoic acid derivatives.

Additional Considerations and Modifications

Alkylation to introduce the isopropyl group at the 2-position may involve organometallic reagents such as isopropyl lithium or isopropyl magnesium halides reacting with suitable intermediates.

Protection and deprotection steps may be necessary to prevent side reactions during multi-step synthesis.

Purification typically involves column chromatography and recrystallization to achieve high product purity.

| Preparation Step | Reagents/Conditions | Outcome/Product | Yield/Purity | Notes |

|---|---|---|---|---|

| Trifluoromethylation of acrylate | Acrylate, trifluoromethylation reagent, iodide, reflux under N2 | 4,4,4-Trifluoro-2-iodobutyrate | High purity after chromatography | Solvent recyclable, mild conditions |

| Base-mediated elimination/substitution | DBU, dichloromethane, room temp | 4,4,4-Trifluoro-2-butenoic acid ester | High purity | Short reaction time (10-30 min) |

| Grignard reagent formation | 3-halogen-1,1,1-trifluoropropane, Mg, ether | 1,1,1-Trifluoropropyl magnesium halide | Quantitative | Requires dry, inert atmosphere |

| Nucleophilic addition to DMF | Grignard reagent, DMF, -20 to -15 °C, N2 | 4,4,4-Trifluorobutanal | 70-85% yield | Purified by sodium bisulfite |

| Reduction of aldehyde | Borohydride, alcohol solvent | 4,4,4-Trifluorobutanol | High yield | Intermediate for acid synthesis |

| Alkylation to introduce isopropyl | Organometallic isopropyl reagents | 4,4,4-Trifluoro-2-isopropylbutanoic acid | Dependent on method | Multi-step, requires careful control |

The preparation of this compound is achieved through sophisticated synthetic routes involving trifluoromethylation of acrylate derivatives or Grignard reagent chemistry leading to key intermediates such as trifluorobutanal and trifluorobutanol. Subsequent functional group transformations, including alkylation to introduce the isopropyl group, complete the synthesis. The documented methods emphasize high purity, good yields, and environmentally conscious solvent management. Researchers aiming to synthesize this compound should consider these established protocols and adapt conditions based on available reagents and desired scale.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 4,4,4-Trifluoro-2-isopropylbutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of trifluoromethyl-containing precursors or carboxylation of halogenated intermediates. For example, enantioselective routes involving chiral resolving agents like (R)-1-phenylethylammonium salts (as seen in structurally related 4,4,4-trifluoro-3-hydroxybutanoic acid synthesis) can yield high enantiomeric purity . Reaction optimization (e.g., temperature control at 0–5°C for ketone reductions) minimizes side reactions. Purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, hexane/ethyl acetate) is critical for isolating >98% purity, as demonstrated in analogous trifluoromethylphenyl propionic acid syntheses .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare and NMR shifts with literature data for related trifluoromethyl butanoates (e.g., 3-(2-trifluoromethylphenyl)propionic acid, δ ~2.8 ppm for α-protons) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Melting Point Analysis : Cross-reference with analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C) to assess crystallinity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the trifluoromethyl group. Avoid prolonged exposure to moisture, as seen in safety protocols for similar carboxylic acids .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what techniques validate chiral purity?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with (R)-1-phenylethylamine, followed by fractional crystallization (as applied to 4,4,4-trifluoro-3-hydroxybutanoic acid) .

- Validation : Polarimetry (e.g., [α] = +15.1° for (R)-enantiomers in ethanol) and chiral HPLC (Chiralpak® AD-H column) with UV detection at 254 nm .

Q. What strategies address conflicting literature data on the reactivity of trifluoromethyl-substituted butanoic acids?

- Methodological Answer :

- Controlled Replication : Reproduce reactions under strictly anhydrous conditions to eliminate variability from moisture-induced side reactions.

- Isotopic Labeling : Use -labeled reagents to track carboxylate group reactivity, as demonstrated in studies of 4,4-difluorobutanoic acid derivatives .

- Computational Modeling : Apply DFT calculations to predict acid dissociation constants (pKa) and compare with experimental potentiometric titrations.

Q. How does substitution at the 2-isopropyl position influence the compound’s bioactivity or coordination chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs like 4,4,4-trifluoro-2-(3-methylphenyl)butanoic acid and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Coordination Studies : Investigate metal complexation using NMR titration (e.g., with Zn or Fe) to monitor chemical shift changes.

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

- Methodological Answer :

- Catalyst Optimization : Transition from stoichiometric chiral auxiliaries (e.g., (R)-1-phenylethylamine) to catalytic asymmetric hydrogenation using Ru-BINAP complexes.

- Process Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing racemization risks observed in batch syntheses of trifluoromethyl acids .

Key Methodological Notes

- Safety Protocols : Follow guidelines for handling fluorinated compounds, including PPE (gloves, goggles) and fume hood use, as outlined in safety data sheets for related acids .

- Data Validation : Cross-reference melting points, NMR shifts, and optical rotations with structurally similar compounds (e.g., 3,4,5-trimethoxyphenylacetic acid, mp 118–120°C) to ensure consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。